LogP Shift vs. Unsubstituted Pyrimidine-4-carboxylic Acid
The target compound exhibits a logP of 1.7634 , whereas the unsubstituted pyrimidine-4-carboxylic acid has a reported logP of 0.1748 [1], representing a +1.59 log unit increase in hydrophobicity. This difference is consistent with the addition of a five-carbon alkyl chain and is substantially larger than the contribution from a single methylene unit.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.7634 |
| Comparator Or Baseline | Pyrimidine-4-carboxylic acid (unsubstituted): logP = 0.1748 |
| Quantified Difference | Δ logP ≈ +1.59 |
| Conditions | Computed/predicted logP values from supplier technical datasheets (independent sources) |
Why This Matters
A 1.6-unit logP increase predicts roughly 40-fold higher membrane partitioning [2], making the target compound more suitable for cell-permeability-focused screening campaigns or lipid-rich formulation environments.
- [1] Molbase. Pyrimidine-4-carboxylic acid; LogP: 0.1748. https://mip.molbase.cn/4-pyrimidinecarboxylic-acid.html View Source
- [2] Class-level inference: a Δ logP of 1 unit corresponds to approximately 10-fold change in membrane partition coefficient (cf. Lipinski rule-of-five principles). View Source
